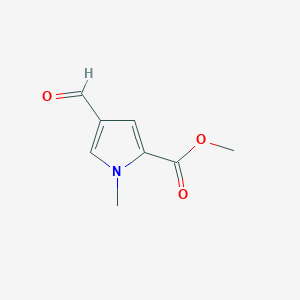

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-formyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSZDESAIZEFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383995 | |

| Record name | Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67858-47-3 | |

| Record name | Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Synthesis and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative. Below, we delve into its synthesis, offering detailed experimental protocols, and explore its context within the broader landscape of pyrrole chemistry and its potential biological significance.

Initial Discovery and First Synthesis

While a definitive "discovery" paper outlining the initial synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is not readily apparent in a singular, seminal publication, its preparation is rooted in established organic chemistry principles, particularly the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The synthesis of this specific molecule has been more recently detailed in academic and patent literature, indicating its utility as a building block in medicinal chemistry and materials science. A notable detailed protocol is provided in a 2021 doctoral dissertation from Auburn University, which outlines a specific synthetic route.[1] Furthermore, a 2018 article in the Journal of Medicinal Chemistry also describes its preparation as part of a broader study on pyrrole-containing macrocycles.[2][3] A European patent also refers to the compound as a commercially available starting material, underscoring its established presence in the chemical landscape.[4][5]

Synthetic Pathways

The primary route for the synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate involves the N-methylation of a pyrrole ester followed by formylation. The formylation of the pyrrole ring, an electrophilic aromatic substitution, is typically achieved using a Vilsmeier-Haack type reagent.

A logical synthetic pathway can be visualized as follows:

Caption: General synthetic route to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Experimental Protocols

Two key experimental procedures for the synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate are detailed below.

Method 1: Formylation using Dichloromethyl Methyl Ether

This protocol is adapted from a 2021 doctoral dissertation.[1]

Starting Material: Ethyl 1-methyl-1H-pyrrole-2-carboxylate

Reagents and Solvents:

-

Dichloromethyl methyl ether

-

Nitromethane

-

1,2-Dichloroethane

-

Anhydrous conditions

Procedure:

-

A solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in nitromethane and 1,2-dichloroethane is cooled to -30 °C.

-

Dichloromethyl methyl ether (1 equivalent) dissolved in 1,2-dichloroethane is added to the cooled solution.

-

The reaction mixture is stirred at -30 °C and monitored for completion.

-

Upon completion, the reaction is quenched and worked up using standard aqueous and organic extraction procedures.

-

The crude product is purified by chromatography to yield Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Method 2: Vilsmeier-Haack Formylation

This approach is based on the methodology described for similar pyrroles.[2][3][6]

Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate

Reagents and Solvents:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., dichloromethane)

-

Aqueous base for work-up (e.g., sodium bicarbonate)

Procedure:

-

The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride to N,N-dimethylformamide at 0 °C.

-

A solution of Methyl 1-methyl-1H-pyrrole-2-carboxylate in a suitable solvent is then added to the Vilsmeier reagent.

-

The reaction mixture is stirred, and the temperature is controlled. The reaction progress is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is carefully poured into a cold aqueous basic solution to hydrolyze the intermediate iminium salt.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography affords the desired product, Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.

The Vilsmeier-Haack reaction on N-substituted pyrroles can yield a mixture of 2- and 3-formylated products, with the regioselectivity influenced by steric and electronic factors.[7] For 1-substituted pyrroles, formylation generally occurs at the 2-position, but substitution at the 2-position, as in the starting material, directs formylation to other available positions on the pyrrole ring.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| CAS Number | 67858-48-5 | |

| Appearance | White solid | [8] |

| Yield (Method 1) | Not explicitly stated | [1] |

| Yield (similar prep.) | 88% | [8] |

Biological Context and Potential Applications

While specific biological activity or signaling pathway involvement for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is not extensively documented in publicly available literature, the broader class of pyrrole-containing compounds is of significant interest to medicinal chemists. Pyrrole scaffolds are present in a wide array of biologically active natural products and synthetic drugs.[9][10]

Substituted pyrrole-2-carboxaldehydes and their derivatives have been investigated for a range of therapeutic applications, including as:

-

Anticancer agents: Pyrrole derivatives have been designed as inhibitors of various kinases and other targets in oncology.

-

Antimicrobial agents: The pyrrole nucleus is a key feature in several natural and synthetic compounds with antibacterial and antifungal properties.[11]

-

Antiviral compounds: Certain pyrrole-based molecules have shown promise as antiviral agents.

The presence of both an aldehyde and an ester functional group on the pyrrole ring of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The aldehyde can be readily converted into other functional groups or used in condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The logical flow for utilizing this compound in drug discovery can be represented as follows:

Caption: Workflow for the use of the title compound in drug discovery.

Given the interest in N-methylated heterocyclic compounds in drug discovery for modulating selectivity and pharmacokinetic properties, Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate represents a valuable scaffold for further investigation.[12]

References

- 1. holocron.lib.auburn.edu [holocron.lib.auburn.edu]

- 2. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP3538528B1 - Pyrrole amides as alpha v integrin inhibitors - Google Patents [patents.google.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. usherbrooke.scholaris.ca [usherbrooke.scholaris.ca]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 67858-47-3), a key heterocyclic building block in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the available spectroscopic data for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Table 1: Mass Spectrometry Data

| Technique | Ionization Mode | m/z | Fragment |

| Electrospray Ionization (ESI) | Positive | 168.2 | [M+H]+ |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| Melting Point | 100 °C |

| CAS Number | 67858-47-3 |

Experimental Protocols

Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

The synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is typically achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3][4] The following protocol is a representative procedure based on this methodology.

Reaction Scheme:

Materials:

-

Methyl 1-methyl-1H-pyrrole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of sodium acetate. This step should be performed with caution as it is an exothermic process. Stir the resulting mixture vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Caption: Workflow for the synthesis and characterization of the target compound.

References

Physical and chemical properties of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its known characteristics, outlines a probable synthetic pathway, and discusses the broader biological context of related compounds.

Core Physical and Chemical Properties

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a solid organic compound. The key quantitative data for this molecule are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 96 - 100 °C | [2] |

| Boiling Point (Predicted) | 293.1 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [3] |

| CAS Number | 67858-47-3 | [5] |

Synthesis and Purification

The synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate can be logically achieved through the formylation of a suitable precursor. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[3]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines the likely synthetic route starting from Methyl 1-methyl-1H-pyrrole-2-carboxylate.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis and purification of the target compound.

Methodology:

-

Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent.

-

Formylation: The precursor, Methyl 1-methyl-1H-pyrrole-2-carboxylate, dissolved in a suitable solvent, is then added to the Vilsmeier reagent. The electron-rich pyrrole ring attacks the electrophile, leading to the formation of an iminium salt intermediate. The regioselectivity of this reaction is crucial, with the formyl group being directed to the C4 or C5 position. For pyrrole-2-carboxylates, formylation can often be directed to the 4-position.[7]

-

Hydrolysis: The reaction mixture is then carefully quenched with an aqueous solution (e.g., sodium bicarbonate or sodium acetate solution) to hydrolyze the iminium salt, yielding the desired aldehyde product.

-

Purification: The crude product can be isolated by extraction with an organic solvent. Further purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product in high purity.

Spectral Data

While specific spectra for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate are not publicly available, data for the closely related compound, methyl 4-formyl-1H-pyrrole-2-carboxylate, can be found in the PubChem database (CID 640310).[8] This includes ¹H NMR and ¹³C NMR spectra which can serve as a reference for the characterization of the target molecule. Researchers synthesizing this compound should perform standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Biological Context and Potential Applications

Pyrrole-2-carboxaldehyde derivatives are found in various natural products and have been shown to exhibit a range of biological activities.[9] These activities include potential roles in the management of diabetes, as some of these compounds are related to advanced glycation end products (AGEs).[9] Furthermore, various synthetic pyrrole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The presence of both a formyl and a carboxylate group on the pyrrole ring of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules. These functional groups provide handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery and development.

Logical Relationship of Functional Groups to Biological Activity:

Caption: The relationship between the compound's functional groups and its potential applications.

At present, there is no specific information available in the public domain detailing the involvement of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate in any particular biological signaling pathways. Further research would be required to elucidate its specific mechanism of action and biological targets.

This guide serves as a foundational resource for professionals working with Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. The provided data and proposed experimental methodologies are intended to facilitate further research and development in the fields of chemical synthesis and drug discovery.

References

- 1. Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate – Biotuva Life Sciences [biotuva.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3). While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this guide also explores the known activities of structurally related 2-formylpyrrole natural products to offer insights into its potential applications in drug discovery and development.

Chemical Identity and Properties

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole, a class of heterocyclic compounds prevalent in many natural products and pharmaceuticals. Its structure features a pyrrole ring with a methyl ester at position 2, a formyl group at position 4, and a methyl group on the nitrogen atom.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 67858-47-3 |

| IUPAC Name | methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate |

| Molecular Formula | C8H9NO3 |

| InChI Key | GXSZDESAIZEFGZ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C1C(=O)OC)C=O |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 100 °C | [3] |

| Boiling Point | 293.1 ± 25.0 °C (Predicted) | [3] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | -9.84 ± 0.70 (Predicted) | [3] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Synthesis and Structure

The synthesis of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate has been described in the patent literature. The structure of the final product is confirmed through analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Synthetic Protocol

A documented method for the synthesis of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate involves the formylation of a precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate.[3]

Reactants:

-

Methyl 1-methyl-1H-pyrrole-2-carboxylate (10 g, 71.86 mmol)

-

1,1-Dichlorodimethyl ether (8.26 g, 71.86 mmol)

-

Aluminum chloride (AlCl3) (21.08 g, 158.1 mmol)

-

1,2-Dichloroethane (100 mL)

-

Nitromethane (100 mL)

Procedure:

-

In a mixed solvent of 1,2-dichloroethane and nitromethane, methyl 1-methyl-1H-pyrrole-2-carboxylate and 1,1-dichlorodimethyl ether are combined.

-

The mixture is cooled to -25°C, and aluminum chloride is slowly added.

-

The reaction mixture is stirred at -25°C for 30 minutes.

-

The reaction is quenched by carefully pouring the mixture into ice water (100 mL).

-

The product is extracted with dichloromethane (100 mL) and water (100 mL).

-

The organic layer is separated, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/1) to yield the final product as a yellow solid (11.77 g, 98% yield).[3]

Analytical Data:

-

Mass Spectrometry (EI+, m/z): 168.2 [M+H]+[3]

-

1H NMR (400MHz, DMSO-d6) δ: 9.71 (s, 1H), 7.91 (d, J=1.8Hz, 1H), 7.22 (d, J=1.8Hz, 1H), 3.92 (s, 3H), 3.78 (s, 3H)[3]

General Synthetic Methodologies: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental and versatile method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia, often under neutral or mildly acidic conditions.[1][4] This reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring.[4]

General Protocol for Paal-Knorr Synthesis:

-

A 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

A primary amine (or ammonia source) is added to the solution.

-

A catalyst, such as a protic acid (e.g., HCl, acetic acid) or a Lewis acid, may be added.[2]

-

The reaction mixture is heated (conventionally or using microwave irradiation) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and washing.

-

The crude product is purified by column chromatography or recrystallization.[2]

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activities have been reported for methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, the broader class of 2-formylpyrrole natural products exhibits a range of interesting biological effects, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant properties. These activities suggest that the title compound could be a valuable scaffold for the development of novel therapeutic agents.

Based on the known anti-inflammatory and antioxidant effects of related compounds, a hypothetical signaling pathway that could be modulated by this class of molecules is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a critical regulator of cellular defense against oxidative stress.

References

Potential biological activity of substituted pyrrole-2-carboxylates

An In-depth Technical Guide to the Potential Biological Activity of Substituted Pyrrole-2-Carboxylates

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyrrole-2-carboxylates. The pyrrole ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Specifically, derivatives of pyrrole-2-carboxylic acid have emerged as a versatile class of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in this promising area.

The synthesis of substituted pyrrole-2-carboxylate derivatives often involves multi-step reactions. A common approach begins with a commercially available pyrrole-2-carboxylic acid or its ester, which is then modified through various chemical reactions. For instance, the synthesis of pyrrole-2-carboxamides can be achieved by coupling the corresponding carboxylic acid with various amines.[5] Another key strategy is the Suzuki coupling reaction, used to introduce aryl or heteroaryl substituents onto the pyrrole ring, allowing for a diverse range of derivatives.[6]

Below is a generalized workflow for the synthesis and initial evaluation of novel pyrrole-2-carboxylate derivatives.

References

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity Profile of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Possessing both an electrophilic aldehyde and a nucleophilically susceptible ester group on a substituted pyrrole core, this molecule serves as a versatile building block for the construction of complex molecular architectures, including pharmacologically active agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on key transformations of the formyl group. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Core Reactivity of the Aldehyde Functional Group

The primary site of reactivity on Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is the aldehyde group at the C4 position. This functional group is susceptible to a variety of nucleophilic additions and condensation reactions, making it a valuable handle for molecular elaboration. Key reactions include Knoevenagel condensation, Wittig olefination, and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product. This reaction is fundamental for carbon-carbon bond formation and is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[1] While a specific protocol for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is not extensively documented in publicly available literature, a general procedure can be adapted from similar aromatic and heterocyclic aldehydes.

General Experimental Protocol (Adapted from Methyl 4-formylbenzoate):

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak base, typically piperidine (0.1 eq).[1]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting product by recrystallization or column chromatography.

Table 1: Representative Knoevenagel Condensation Reactions with Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Methyl 4-formylbenzoate | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | 92 | [1] |

| Methyl 4-formylbenzoate | Ethyl Cyanoacetate | DIPEAc | Hexane | 65-70 | 3-6 h | 95 | [1] |

| Methyl 4-formylbenzoate | 2-Cyanoacetamide | Ammonium Acetate | Solvent-free (MW) | 160-320W | 30-60 s | 90 | [1] |

Note: Yields are for isolated products. DIPEAc = Diisopropylethylammonium acetate. MW = Microwave irradiation.

Below is a generalized workflow for the Knoevenagel condensation.

Caption: Generalized workflow for the Knoevenagel condensation.

Wittig Reaction

General Experimental Protocol (Adapted from a related pyrrole carboxaldehyde):

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.

-

To the ylide solution, add a solution of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

A one-carbon homologation of a similar pyrrole carboxaldehyde has been achieved via a Wittig reaction using methoxymethyl)triphenylphosphonium chloride, followed by mild hydrolysis of the resulting vinyl ether to yield the homologated aldehyde.[2]

Caption: Simplified mechanism of the Wittig reaction.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent. This transformation is of paramount importance in drug discovery for the introduction of amine functionalities.

General Experimental Protocol:

-

Dissolve Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane).

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). A mild acid catalyst like acetic acid may be added to facilitate imine formation.

-

Stir the reaction at room temperature until the starting aldehyde is consumed, as indicated by TLC.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, ketones | Mild, selective, tolerates a wide range of functional groups. |

| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, ketones | Effective at acidic pH, but toxic cyanide byproduct. |

| Polymethylhydrosiloxane (PMHS) | Aldehydes, ketones | Non-toxic, inexpensive, requires an activator.[3] |

| 1-Hydrosilatrane | Aldehydes, ketones | Air- and moisture-stable, easily prepared.[3] |

Synthesis and Applications in Medicinal Chemistry

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate and its derivatives are valuable precursors in the synthesis of various biologically active compounds. The pyrrole scaffold is a common motif in many natural products and pharmaceuticals.[4]

Precursor to Fused Heterocyclic Systems

The reactivity of the formyl and ester groups can be harnessed to construct fused ring systems. For instance, derivatives of this molecule could potentially serve as starting materials for the synthesis of pyrrolo[3,2-c]pyridines and related heterocyclic frameworks, which are known to be core structures in various kinase inhibitors and other therapeutic agents.[5][6]

Role in the Synthesis of Bioactive Molecules

Pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis.[7] Additionally, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), which is a target for central nervous system diseases. The title compound represents a key starting material for accessing such scaffolds.

The general workflow for utilizing a functionalized pyrrole in the synthesis of a potential drug candidate is depicted below.

Caption: Synthetic utility in drug discovery.

Conclusion

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its reactivity is dominated by the chemistry of the aldehyde group, which readily undergoes a variety of transformations to enable the construction of more complex and functionally diverse molecules. The protocols and data presented in this guide, adapted from closely related systems, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly expand its utility and lead to the discovery of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHYL 4-FORMYL-1-METHYL-1H-PYRROLE-2-CARBOXYLATE CAS#: 67858-47-3 [amp.chemicalbook.com]

- 6. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate – Biotuva Life Sciences [biotuva.com]

Navigating the Thermochemical Landscape of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thermochemical Data of Related Pyrrole Compounds

To establish a baseline for estimating the thermochemical properties of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, it is instructive to review the known data for simpler, structurally related pyrroles. The following table summarizes key thermochemical values for pyrrole and 1-methylpyrrole. These values, obtained through experimental measurements, provide a valuable reference point for computational predictions and for understanding the influence of substituents on the pyrrole ring's thermodynamic stability.

| Compound | Formula | ΔfH°(gas, 298.15 K) (kJ/mol) | S°(gas, 298.15 K) (J/mol·K) | Ref. |

| Pyrrole | C₄H₅N | 108.3 ± 0.5 | Data not readily available | [1] |

| 1-Methylpyrrole | C₅H₇N | Data not readily available | Data not readily available |

Note: A comprehensive search of the available literature did not yield specific experimental values for the standard molar entropy of gaseous pyrrole or the standard enthalpy of formation and entropy of 1-methylpyrrole.

Experimental Determination of Thermochemical Properties

The acquisition of precise thermochemical data relies on well-established experimental techniques. For a solid crystalline compound like Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, the following protocols are recommended.

Combustion Calorimetry

This is the primary method for determining the standard enthalpy of formation of organic compounds.[2]

Methodology:

-

A precisely weighed sample of the compound is placed in a crucible within a "bomb" calorimeter.

-

The bomb is pressurized with a high-purity oxygen atmosphere.

-

The sample is ignited, and the complete combustion reaction is initiated.

-

The temperature change of the surrounding water bath is meticulously measured.

-

The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the energy of combustion using Hess's law, requiring knowledge of the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

A logical workflow for this process is illustrated below.

Knudsen Effusion Method

This technique is employed to determine the vapor pressure of a solid or low-volatility liquid as a function of temperature. This data is essential for calculating the enthalpy of sublimation.

Methodology:

-

The sample is placed in a thermostated effusion cell with a small, well-defined orifice.

-

The cell is heated under high vacuum.

-

The rate of mass loss due to the effusion of vapor through the orifice is measured.

-

The vapor pressure is calculated from the rate of effusion using the Knudsen equation.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a ln(p) vs. 1/T plot (the Clausius-Clapeyron equation).

Computational Prediction of Thermochemical Data

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.[3] High-level quantum chemical methods can yield accurate estimations of enthalpies of formation, entropies, and heat capacities.

Recommended Computational Protocol

-

Geometry Optimization and Frequency Calculation: The molecular geometry of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is optimized using a reliable density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal contributions to the enthalpy and entropy.

-

High-Level Single-Point Energy Calculation: To improve the accuracy of the electronic energy, a more sophisticated method, such as the Complete Basis Set (CBS-QB3) or G4 theory, is employed.[4] These composite methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.

-

Calculation of Thermochemical Properties: The standard enthalpy of formation in the gas phase is typically calculated using an atomization or isodesmic reaction scheme. The standard entropy and heat capacity are calculated using statistical mechanics based on the optimized geometry and vibrational frequencies.

The logical flow of this computational approach is depicted in the following diagram.

Synthetic and Reactivity Considerations

Understanding the synthesis and potential reactions of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate provides context for its thermochemical properties. While a specific signaling pathway involving this molecule is not documented, its structure suggests reactivity patterns common to substituted pyrroles.

Plausible Synthetic Pathway

A plausible synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate can be envisioned starting from a suitable pyrrole precursor. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrrole ring.[5][6]

General Reactivity: Electrophilic Substitution

Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic substitution reactions.[5] The formyl and carboxylate groups are electron-withdrawing and will direct incoming electrophiles to the remaining unsubstituted position on the pyrrole ring.

References

An In-depth Technical Guide on the Early Research into the Synthesis of N-Methylpyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the synthesis of N-methylpyrrole derivatives. It focuses on the seminal works of the late 19th and early 20th centuries that established the core methodologies for constructing the pyrrole ring and subsequently modifying it to include the N-methyl group. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed understanding of the historical context and experimental underpinnings of N-methylpyrrole synthesis.

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including heme, chlorophyll, and numerous alkaloids. The introduction of a methyl group on the pyrrole nitrogen significantly influences the molecule's physical, chemical, and biological properties. Early investigations into the synthesis of N-methylpyrrole derivatives laid the groundwork for the development of a diverse range of compounds with applications in medicine and materials science. This guide delves into the three cornerstone classical methods for pyrrole synthesis—the Paal-Knorr, Hantzsch, and Knorr syntheses—with a specific focus on their application to the preparation of N-methylated derivatives, alongside early methods for the direct N-methylation of the pyrrole ring.

Core Synthetic Methodologies

The early synthesis of substituted pyrroles was dominated by three named reactions, each offering a unique approach to the construction of the pyrrole ring.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a straightforward and widely applicable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1] The use of methylamine as the amine source directly yields N-methylpyrrole derivatives. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[2]

Detailed Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole

This protocol is based on the principles of the Paal-Knorr synthesis for N-methylated pyrroles.

-

Reactants:

-

Acetonylacetone (2,5-hexanedione)

-

Aqueous solution of methylamine (CH₃NH₂)

-

Glacial acetic acid (optional, as a catalyst)

-

-

Procedure:

-

In a round-bottom flask, a mixture of acetonylacetone and an excess of an aqueous solution of methylamine is prepared.

-

A small amount of glacial acetic acid can be added to catalyze the reaction.

-

The mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is diluted with water.

-

The oily product, 1,2,5-trimethylpyrrole, is separated.

-

Purification is achieved by steam distillation followed by fractional distillation of the dried oily layer.

-

Quantitative Data:

| 1,4-Dicarbonyl Compound | Amine | Product | Reported Yield | Reference |

| Acetonylacetone | Methylamine | 1,2,5-Trimethylpyrrole | Good | General Method |

Note: Early publications often reported yields qualitatively (e.g., "good," "quantitative") rather than with precise percentages.

Reaction Workflow:

Paal-Knorr Synthesis Workflow

The Knorr Pyrrole Synthesis (1884)

Also developed by Ludwig Knorr in 1884, this synthesis involves the reaction of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[3][4][5][6][7] To generate N-methylpyrrole derivatives, an α-(N-methylamino)ketone can be utilized. Due to the instability of α-amino ketones, they are often generated in situ.[4]

Detailed Experimental Protocol: Synthesis of Diethyl 1,5-dimethylpyrrole-2,4-dicarboxylate

This protocol is a conceptual adaptation of the Knorr synthesis for an N-methylated derivative.

-

Reactants:

-

Ethyl acetoacetate

-

Ethyl α-(N-methylamino)acetoacetate (or generated in situ)

-

Zinc dust

-

Glacial acetic acid

-

-

Procedure:

-

The α-(N-methylamino)ketone is either prepared beforehand or generated in situ. For in situ generation, an oximino derivative of a β-ketoester can be reduced in the presence of the other carbonyl component.

-

A solution of ethyl acetoacetate in glacial acetic acid is prepared in a flask.

-

The α-(N-methylamino)acetoacetate is added to the flask.

-

Zinc dust is added portion-wise with stirring. The reaction is exothermic and may require cooling.

-

After the reaction is complete, the mixture is poured into water to precipitate the product.

-

The crude product is collected by filtration and recrystallized from a suitable solvent like ethanol.

-

Quantitative Data:

| α-Amino Ketone | Active Methylene Compound | Product | Reported Yield | Reference |

| Ethyl α-aminoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | Good | [4] |

Note: The original Knorr synthesis focused on N-unsubstituted pyrroles. The synthesis of N-methylated derivatives using this method was a later development.

Reaction Scheme:

Knorr Pyrrole Synthesis

The Hantzsch Pyrrole Synthesis (1890)

The Hantzsch pyrrole synthesis, reported by Arthur Hantzsch in 1890, involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[5][8] The use of methylamine allows for the direct synthesis of N-methylpyrrole derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 1,2-dimethyl-5-phenylpyrrole-3-carboxylate

This is a representative protocol based on the principles of the Hantzsch synthesis.

-

Reactants:

-

Ethyl acetoacetate

-

α-Bromoacetophenone

-

Methylamine

-

Ethanol (as solvent)

-

-

Procedure:

-

Ethyl acetoacetate and methylamine are dissolved in ethanol.

-

α-Bromoacetophenone, dissolved in a small amount of ethanol, is added to the mixture.

-

The reaction mixture is heated under reflux for a few hours.

-

The solvent is removed under reduced pressure.

-

The residue is treated with water to precipitate the crude product.

-

The product is purified by recrystallization from a suitable solvent.

-

Quantitative Data:

| β-Ketoester | α-Haloketone | Amine | Product | Reported Yield | Reference |

| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,4-dimethylpyrrole-3-carboxylate | Moderate | [9] |

Note: Early reports on the Hantzsch synthesis often described moderate yields and focused on ammonia as the amine source.

Logical Relationship Diagram:

Decision Logic in Hantzsch Synthesis

Direct N-Methylation of Pyrrole

In addition to constructing the N-methylated ring directly, early researchers also investigated the direct methylation of the pyrrole NH group. This typically involves the deprotonation of pyrrole with a base, followed by reaction with a methylating agent.

Detailed Experimental Protocol: Synthesis of N-Methylpyrrole

-

Reactants:

-

Pyrrole

-

Potassium

-

Methyl iodide (CH₃I)

-

Anhydrous ether (as solvent)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, and protected from moisture, small pieces of potassium are added to anhydrous ether.

-

A solution of pyrrole in anhydrous ether is added dropwise. The reaction is evidenced by the evolution of hydrogen gas.

-

After the potassium has completely reacted to form potassium pyrrolide, a solution of methyl iodide in anhydrous ether is added dropwise.

-

The mixture is gently warmed for a period to complete the reaction.

-

The resulting potassium iodide is removed by filtration.

-

The ether is distilled off from the filtrate, and the remaining liquid is fractionally distilled to yield pure N-methylpyrrole.

-

Quantitative Data:

| Pyrrole Substrate | Base | Methylating Agent | Product | Reported Yield | Reference |

| Pyrrole | Potassium | Methyl iodide | N-Methylpyrrole | Good | General Method |

Note: The use of strong bases like metallic potassium was common in early organic synthesis.

Early Biological Context

While the extensive pharmacological potential of pyrrole derivatives is a subject of modern research, early investigations were more focused on the fundamental chemistry. However, the structural similarity of pyrroles to components of natural products like alkaloids hinted at their potential biological activity. Early pharmacological studies in the late 19th and early 20th centuries were often descriptive, and specific signaling pathway interactions were not understood. N-methylpyrrole itself was likely investigated for its general physiological effects, though detailed records of these early studies are sparse. The primary interest for the audience of drug development professionals lies in the understanding that these foundational synthetic methods enabled the creation of a vast chemical space of N-methylpyrrole derivatives, which later proved to be a rich source of bioactive compounds.

Conclusion

The early research on the synthesis of N-methylpyrrole derivatives, spearheaded by the pioneering work of Paal, Knorr, and Hantzsch, established robust and versatile methods for the construction of this important heterocyclic scaffold. These classical syntheses, along with early methods of direct N-methylation, provided the chemical tools necessary to explore the structure and reactivity of this class of compounds. This technical guide has provided a detailed look at the experimental protocols and data from this foundational period, offering valuable insights for modern researchers engaged in the synthesis and development of novel pyrrole-based therapeutics. A thorough understanding of these core synthetic principles remains essential for the innovation and advancement in the field of medicinal chemistry.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Hantzsch pyrrole synthesis [ouci.dntb.gov.ua]

- 6. mindat.org [mindat.org]

- 7. scispace.com [scispace.com]

- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl-pyrrole compounds, a class of heterocyclic organic molecules, are widespread in nature, frequently resulting from non-enzymatic reactions between sugars and amino compounds. These molecules, often associated with the Maillard reaction, are not only indicators of thermal processing in food but also exhibit a range of bioactive properties, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth exploration of the natural occurrence of related formyl-pyrrole compounds, detailing their formation, quantification in various matrices, and methodologies for their isolation and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, food science, and drug discovery.

Introduction

Formyl-pyrroles are a diverse group of pyrrole-containing compounds characterized by the presence of a formyl group (-CHO) attached to the pyrrole ring. Their prevalence in both terrestrial and marine environments has garnered significant scientific interest. While some formyl-pyrrole derivatives are true secondary metabolites produced through enzymatic pathways, a vast number are generated non-enzymatically through the Maillard reaction, a complex series of reactions between reducing sugars and amino compounds, such as amino acids, peptides, and proteins.[1][2] This reaction is responsible for the browning and flavor development in cooked foods, but it also occurs under physiological conditions, contributing to the aging process and the pathophysiology of certain diseases.

This guide will focus on the naturally occurring formyl-pyrrole compounds, with a particular emphasis on those formed via the Maillard reaction. We will present quantitative data on their occurrence, provide detailed experimental protocols for their analysis, and illustrate their primary formation pathway.

Quantitative Occurrence of Formyl-Pyrrole Compounds

The concentration of formyl-pyrrole compounds can vary significantly depending on the matrix, processing conditions, and storage time. The following tables summarize the quantitative data for two prominent Maillard reaction-derived formyl-pyrroles: pyrraline and formyline.

Table 1: Concentration of Pyrraline in Various Food Products

| Food Product | Concentration Range | Reference |

| Milk and Whey Products | Up to 3.1 g/kg protein | [1] |

| Bakery Products (especially crust) | Up to 3.7 g/kg protein | [1] |

| Pasta | 20 - 140 mg/kg protein | [1] |

| Processed Carrots | Up to 378 mg/kg protein | [1] |

| Roasted Peanuts | Up to 382 mg/kg protein | [1] |

| Commercial Infant Biscuits | 10.2 - 29.8 mg/100 g protein | [1] |

Table 2: Concentration of Formyline in Various Food Products

| Food Product | Concentration Range | Reference |

| Milk and Whey Products | Low concentrations detected | [1] |

| Breakfast Cereals | Up to 34.8 mg/kg | [1] |

| Pasta | Up to 34.8 mg/kg | [1] |

| Bakery Products | Up to 34.8 mg/kg | [1] |

| Bread Crust (outermost) | ~0.6% of lysine residues modified | [1] |

| Beer Proteins | Detected | [1] |

Formation Pathway: The Maillard Reaction

The primary route for the formation of many naturally occurring formyl-pyrrole compounds is the Maillard reaction.[2] This complex cascade of reactions begins with the condensation of a reducing sugar and an amine, leading to the formation of an N-substituted glycosylamine, which then undergoes rearrangement to form an Amadori or Heyns product. Subsequent degradation of these intermediates yields a variety of reactive carbonyl species, which can then react further to produce a wide array of heterocyclic compounds, including formyl-pyrroles.

References

Toxicological Profile of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information and relevant testing methodologies for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. As of the latest literature review, detailed toxicological studies such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this specific compound are not publicly available. The information presented herein is based on safety data sheets, data from structurally similar compounds, and standardized toxicological testing protocols.

Executive Summary

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Based on the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is identified as a substance that may cause respiratory irritation, serious eye irritation, and skin irritation. Furthermore, some data suggests it may cause an allergic skin reaction. A comprehensive toxicological assessment is crucial for ensuring occupational safety and for the evaluation of any potential downstream applications, particularly in the pharmaceutical industry. This guide summarizes the known hazards, provides an overview of the toxicological profile of structurally related compounds, and details the standard experimental protocols for the assessment of the key toxicological endpoints.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate |

| CAS Number | 67858-33-7 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Not specified (likely solid or liquid) |

| Solubility | Not specified |

Known Toxicological Hazards

The primary toxicological information for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is derived from safety data sheets, which summarize the hazards based on available data and computational models.

Hazard Identification for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

| Hazard Statement | GHS Classification | Source |

| May cause respiratory irritation. | Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | [1] |

| Causes serious eye irritation. | Serious eye damage/eye irritation (Category 2A) | [1] |

| Causes skin irritation. | Skin corrosion/irritation (Category 2) | [1] |

| May cause an allergic skin reaction. | Skin sensitization (Category 1) | [2] |

Toxicological Data of Structurally Similar Compounds

To provide a broader context for the potential toxicity of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, the table below summarizes the hazards of structurally related pyrrole derivatives. The consistent finding of irritation potential across these compounds suggests that the pyrrole moiety with electron-withdrawing substituents may be responsible for these effects.

| Compound Name | Structure | GHS Hazard Statements |

| Methyl 4-methyl-1H-pyrrole-2-carboxylate | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Causes skin irritation, Causes serious eye irritation. | |

| Pyrrole-2-carboxylic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |

Experimental Protocols for Toxicological Assessment

Given the identified hazards, the following standard, internationally recognized (OECD) in vitro test guidelines would be appropriate for a comprehensive toxicological assessment.

Skin Irritation/Corrosion

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[4][5][6]

-

Principle: This test method uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[6] The test chemical is applied topically to the RhE tissue. Irritant chemicals will cause damage to the keratinocytes, the primary cell type in the epidermis.[7]

-

Methodology:

-

Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to a state that is histologically similar to the human epidermis.

-

Test Substance Application: A small amount of the test substance (liquid or solid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) in fresh medium.

-

Viability Assessment: Cell viability is determined using the MTT assay.[7] Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissue using a solvent (e.g., isopropanol), and the optical density is measured spectrophotometrically.

-

-

Interpretation: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[6]

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method .[2][8][9]

-

Principle: This method is similar to OECD 439 but uses shorter exposure times to differentiate between irritant and corrosive substances. Corrosive chemicals cause irreversible damage to the skin.[2]

-

Methodology: The protocol is similar to the skin irritation test, but with exposure times of 3 minutes and 1 hour.

-

Interpretation: A substance is identified as corrosive if the cell viability is below a certain threshold after a specific exposure time.

Skin Sensitization

OECD Test Guideline 442D: In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method .[10][11][12]

-

Principle: This assay addresses the second key event in the adverse outcome pathway for skin sensitization, which is the activation of keratinocytes.[12] It utilizes a genetically modified human keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase gene under the control of the antioxidant response element (ARE).[12] Sensitizing chemicals induce the Nrf2 transcription factor, which binds to the ARE and drives the expression of the luciferase reporter gene.[12]

-

Methodology:

-

Cell Culture: The ARE-Nrf2 luciferase keratinocyte cell line is cultured in 96-well plates.

-

Test Substance Exposure: The cells are exposed to a range of concentrations of the test substance for 48 hours.

-

Luminescence Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Cytotoxicity Assessment: A parallel cytotoxicity assay is performed to ensure that the observed luciferase induction is not due to cellular toxicity.

-

-

Interpretation: A compound is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase activity above a certain threshold.

Genotoxicity

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test) .[13]

-

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[14] The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to grow on an amino acid-deficient medium.

-

Methodology:

-

Bacterial Strains: A set of at least five strains is recommended, including those that detect frameshift and base-pair substitution mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[13]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) to mimic mammalian metabolism.[13]

-

Exposure: The bacteria are exposed to the test substance at various concentrations, either by the plate incorporation method or the pre-incubation method.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid and incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted.

-

-

Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate are not available, the known irritant effects of this and similar compounds likely involve the following general mechanisms.

Skin Irritation Pathway

Chemical irritants can disrupt the stratum corneum, the outermost layer of the skin, leading to increased permeability and water loss.[15] This initial damage triggers the release of pro-inflammatory cytokines and chemokines from keratinocytes, such as interleukin-1α (IL-1α), tumor necrosis factor-α (TNF-α), and IL-8.[16] These signaling molecules initiate an inflammatory cascade, recruiting immune cells like neutrophils and lymphocytes to the site of exposure, resulting in the characteristic signs of inflammation: redness, swelling, and pain.[17]

Caption: General signaling pathway for skin irritation.

Metabolism of Pyrrole Compounds

Pyrrole-containing compounds can be metabolized by cytochrome P450 enzymes in the liver.[18] This metabolic activation can sometimes lead to the formation of reactive electrophilic intermediates, such as epoxides.[19] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to cytotoxicity and genotoxicity.[18] The potential for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate to undergo such metabolic activation would be a key consideration in a more advanced toxicological assessment.

Toxicological Assessment Workflow

A structured approach is essential for evaluating the toxicological profile of a new or under-characterized chemical. The following workflow outlines a typical process, starting with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).

References

- 1. thepsci.eu [thepsci.eu]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. iivs.org [iivs.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. biosafe.fi [biosafe.fi]

- 15. Skin irritation and sensitization: mechanisms and new approaches for risk assessment. 1. Skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: An Essential Building Block for Pharmaceutical Development

Application Note: The formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate to yield methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a crucial transformation in synthetic organic chemistry, providing a versatile intermediate for the development of complex heterocyclic molecules. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The introduction of a formyl group at the C4-position of the pyrrole ring offers a reactive handle for further molecular elaborations, making this compound a valuable building block for drug discovery and development professionals.

The Vilsmeier-Haack reaction stands as the most common and effective method for the formylation of electron-rich pyrroles.[2][3][4] This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] The electrophilic nature of the Vilsmeier reagent allows for the regioselective introduction of a formyl group onto the pyrrole ring. For 2-substituted pyrroles, such as the starting material , formylation generally occurs at the C4 or C5 position. The specific reaction conditions can be tuned to favor the desired C4-formylated isomer.

The resulting product, methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, is a key precursor for the synthesis of a variety of biologically active compounds. The aldehyde functionality can undergo a wide range of chemical transformations, including reductive amination, oxidation, Wittig reactions, and condensations, to introduce diverse functional groups and build molecular complexity. These subsequent modifications are instrumental in the synthesis of compounds targeting a wide array of therapeutic areas.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting material and the product is provided below for easy comparison and characterization.

| Property | Methyl 1-methyl-1H-pyrrole-2-carboxylate | Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate |

| Molecular Formula | C₇H₉NO₂ | C₈H₉NO₃ |

| Molecular Weight | 139.15 g/mol | 167.16 g/mol |

| CAS Number | 37619-24-2 | 67858-47-3 |

| Appearance | Off-white to yellow crystalline solid | Light yellow to brown solid |

| ¹H NMR (CDCl₃, ppm) | δ 6.85 (dd, J=2.6, 1.8 Hz, 1H), 6.65 (dd, J=4.1, 1.8 Hz, 1H), 6.09 (dd, J=4.1, 2.6 Hz, 1H), 3.88 (s, 3H), 3.78 (s, 3H) | δ 9.78 (s, 1H), 7.51 (d, J=1.8 Hz, 1H), 7.31 (d, J=1.8 Hz, 1H), 3.94 (s, 3H), 3.84 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 162.5, 129.8, 123.1, 115.6, 107.9, 51.5, 36.2 | δ 184.5, 161.2, 133.1, 131.8, 128.4, 122.7, 52.3, 37.1 |

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the synthesis of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate using the Vilsmeier-Haack reaction.

Materials:

-

Methyl 1-methyl-1H-pyrrole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction with Pyrrole Substrate: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Visualizations

Caption: Experimental workflow for the synthesis of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Caption: Logical relationship of the title compound as a versatile pharmaceutical intermediate.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrrole-2-carboxylates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate.[3] For substituted pyrroles, such as pyrrole-2-carboxylates, this reaction provides a crucial pathway to synthesize pyrrole-carboxaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The regioselectivity of the formylation is a key consideration, influenced by the electronic and steric effects of the existing substituents on the pyrrole ring.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through three primary stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][3]

-

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4] This electrophilic aromatic substitution typically occurs at the most electron-rich and sterically accessible position on the pyrrole ring.[1][4] For pyrrole-2-carboxylates, formylation can be directed to the C4 or C5 position.[5]

-